molecular formula C9H14F2N2O B1490937 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2098066-79-4

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

Cat. No.: B1490937
CAS No.: 2098066-79-4
M. Wt: 204.22 g/mol
InChI Key: JICSIEFMJINUKJ-UHFFFAOYSA-N
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Description

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a difluorinated cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the formation of the hexahydrocyclopentane ring, which can be achieved through a series of cyclization reactions.

    Introduction of Fluorine Atoms: The difluorination of the cyclopentane ring is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.

    Pyrrole Ring Formation: The pyrrole ring is then fused to the cyclopentane ring through a condensation reaction involving appropriate amine and carbonyl precursors.

    Amination and Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different oxidation states.

    Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides under anhydrous conditions.

Major Products

Scientific Research Applications

2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluorinated cyclopentane ring and the amino group play crucial roles in binding to active sites, modulating the activity of target proteins, and influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(4,4-difluorocyclohexyl)ethan-1-one: Similar structure but lacks the fused pyrrole ring.

    2-amino-1-(4,4-difluoropiperidin-2-yl)ethan-1-one: Contains a piperidine ring instead of a cyclopentane ring.

    2-amino-1-(4,4-difluorotetrahydrofuran-2-yl)ethan-1-one: Features a tetrahydrofuran ring instead of a cyclopentane ring.

Uniqueness

The uniqueness of 2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one lies in its fused ring structure, which imparts distinct chemical and biological properties. The presence of both difluorinated cyclopentane and pyrrole rings enhances its potential for diverse applications, making it a valuable compound in various research domains.

Properties

IUPAC Name

2-amino-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)2-1-6-4-13(5-7(6)9)8(14)3-12/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICSIEFMJINUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
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2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
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